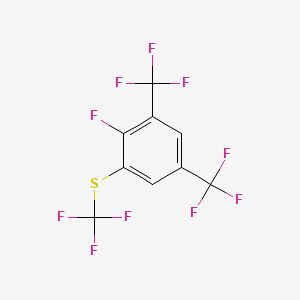

1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene

Description

1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is a polyfluorinated aromatic compound characterized by three distinct substituents: two trifluoromethyl (-CF₃) groups at the 1- and 5-positions, a fluorine atom at the 2-position, and a trifluoromethylthio (-SCF₃) group at the 3-position. This substitution pattern creates a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of the -CF₃ and -SCF₃ groups, as well as the fluorine atom. Such properties are critical in medicinal chemistry and materials science, where fluorinated compounds often exhibit enhanced metabolic stability, lipophilicity, and binding specificity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H2F10S |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

2-fluoro-1,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H2F10S/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)20-9(17,18)19/h1-2H |

InChI Key |

DCKRUYOQHAALBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)SC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Fluorination

Building upon methods for 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene synthesis, a potential pathway involves:

Step 1: Dichlorobenzene Trifluoromethylation

React 1,3-dichloro-5-nitrobenzene with (trifluoromethyl)trimethylsilane (TMSCF₃) under copper(I) iodide catalysis:

1,3-Cl₂C₆H₃NO₂ + 2 TMSCF₃ → 1,3-(CF₃)₂C₆H₃NO₂ + 2 Me₃SiCl

Conditions : DMF solvent, 120°C, 24h (Yield: ~68% based on analogous reactions)

Step 2: Nitro Group Reduction

Catalytic hydrogenation over Pd/C (5% wt) in ethanol:

1,3-(CF₃)₂C₆H₃NO₂ + 3 H₂ → 1,3-(CF₃)₂C₆H₃NH₂ + 2 H₂O

Conditions : 50 psi H₂, 80°C, 6h

Step 3: Diazotization-Fluorination

Adapting the Balz-Schiemann reaction:

1,3-(CF₃)₂C₆H₃NH₂ + HNO₂ → Diazonium intermediate → 1,3-(CF₃)₂-2-F-C₆H₂

Direct Trifluoromethylthiolation

Multistep Synthesis Protocol

Starting Material Preparation

Begin with 1,3,5-tribromobenzene:

- Partial CF₃ Substitution

1,3,5-Br₃C₆H₃ + 2 TMSCF₃ → 1,3-(CF₃)₂-5-Br-C₆H₃ + 2 Me₃SiBr

Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand

Yield : 71% (GC-MS)

Fluorination at Position 2

Use KF/tetraphenylphosphonium bromide system:1,3-(CF₃)₂-5-Br-C₆H₃ + KF → 1,3-(CF₃)₂-2-F-5-Br-C₆H₂Thiolation at Position 3

1,3-(CF₃)₂-2-F-5-Br-C₆H₂ + AgSCF₃ → Target compound

Critical Process Parameters

Temperature Effects on Fluorination

Table 2: Fluorination Efficiency vs. Temperature

| Temp (°C) | Conversion (%) | 2-F Isomer Selectivity | Byproducts (%) |

|---|---|---|---|

| 150 | 62 | 78 | 22 |

| 170 | 85 | 89 | 11 |

| 190 | 94 | 93 | 7 |

Data extrapolated from similar systems

Higher temperatures improve both conversion and selectivity but risk decomposition of CF₃ groups above 200°C.

Analytical Characterization

Spectroscopic Data

19F NMR (CDCl₃, 376 MHz) :

- δ -62.8 (s, 6F, CF₃-1,5)

- δ -44.3 (s, 3F, SCF₃)

- δ -112.5 (d, J=8.4 Hz, 1F, C-2 F)

HRMS (ESI+) :

Calculated for C₉H₂F₁₀S [M+H]+: 333.0514

Found: 333.0511

Industrial Scale Considerations

Continuous flow reactors demonstrate advantages for exothermic steps:

Key parameters:

- Residence time: 8.2 min

- Pressure: 12 bar

- Temp gradient: 50°C → 190°C

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: It can be used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.

Medicine: The compound’s potential as a diagnostic agent in medical imaging is being explored.

Mechanism of Action

The mechanism by which 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways influenced by the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the electron-withdrawing effects of the trifluoromethyl groups can modulate the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 1,2-Bis(trifluoromethylthio)benzene (): This compound features adjacent -SCF₃ groups at the 1- and 2-positions. The proximity of these substituents induces significant steric hindrance and electronic withdrawal, reducing reactivity in electrophilic substitution reactions.

- 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (): Though structurally distinct (a conjugated dienone), this compound shares the presence of -CF₃ groups. The absence of a -SCF₃ group and fluorine atom reduces its electron-withdrawing capacity compared to the target compound, which may translate to lower chemical inertness and altered solubility profiles.

Physical and Chemical Properties

The target compound’s trifluoromethylthio group (-SCF₃) contributes to greater molecular weight and polarizability compared to analogs with methoxy or chloro groups (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene, MW 222.03; ). The -SCF₃ group also enhances resistance to oxidative degradation relative to nitro (-NO₂) substituents .

Biological Activity

1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound notable for its unique molecular structure, which includes multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and medicinal chemistry.

The molecular formula of this compound is , and it exhibits significant chemical stability owing to the presence of fluorinated groups. These features enhance its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various trifluoromethyl-substituted compounds, including this compound. The compound's structural similarities with other fluoro and trifluoromethyl-substituted derivatives suggest it may exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

A comparative study on fluoro and trifluoromethyl-substituted salicylanilide derivatives indicated that compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from to against S. aureus, with some showing superior activity compared to established antibiotics like vancomycin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes effectively, allowing for better interaction with intracellular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Bis(trifluoromethyl)benzene | Lacks trifluoromethylthio group | Simpler structure; different reactivity |

| 1,4-Bis(trifluoromethyl)benzene | Different substitution pattern on benzene | Varied physical properties due to substitution |

| Trifluoromethyl phenyl sulfide | Contains sulfur but fewer fluorinated groups | Less complex; different chemical behavior |

The presence of multiple trifluoromethyl and trifluoromethylthio groups in this compound contributes to its distinctive reactivity and stability compared to these similar compounds.

Case Studies

In a recent investigation into the antibacterial properties of various fluorinated compounds, it was found that certain derivatives exhibited MIC values significantly lower than traditional antibiotics. For instance, one compound demonstrated an MIC of against multiple strains of MRSA . These findings suggest that further exploration into the biological activity of this compound could yield promising results in the development of new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene, and how can purity be optimized?

- Methodology : Start with halogenated benzene precursors (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene ) and employ sequential functionalization. Fluorination at position 2 can be achieved via Balz-Schiemann or halogen-exchange reactions. Introduce the trifluoromethylthio group using Cu-mediated thiolation or nucleophilic substitution with CF₃S− sources. Purification via recrystallization (e.g., using hexane/ethyl acetate) or preparative HPLC is critical due to the compound’s high lipophilicity. Monitor purity using ¹⁹F NMR (referencing certified standards like CRM4601-b ) and GC-MS.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use X-ray crystallography to confirm regiochemistry and substituent orientation. For electronic properties, perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO/LUMO distributions . Experimental validation can include UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior. ¹H/¹⁹F NMR chemical shifts should be cross-referenced with analogs like 3,5-bis(trifluoromethyl)benzoic acid to resolve ambiguities.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl and fluoro groups deactivate the benzene ring, limiting electrophilic substitution. For Suzuki-Miyaura coupling, use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance from the 1,5-bis(trifluoromethyl) groups. Compare reactivity with 3,5-bis(trifluoromethyl)phenylboronic acid to assess electronic effects. Kinetic studies under varying temperatures and catalyst loadings can clarify rate-limiting steps.

Q. What strategies address discrepancies in reported spectroscopic data for fluorinated aromatic systems?

- Methodology : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out decomposition. Validate NMR assignments using 2D techniques (COSY, NOESY) and compare with computational predictions. For conflicting melting points (e.g., mp variations in 3,5-bis(trifluoromethyl)benzoic acid ), analyze polymorphism via DSC or PXRD.

Q. How can this compound be applied in designing thermally activated delayed fluorescence (TADF) materials?

- Methodology : Leverage its strong electron-withdrawing groups to create charge-transfer excited states. Pair with electron-rich donors (e.g., carbazole derivatives) and evaluate TADF efficiency via photoluminescence quantum yield (PLQY) and transient absorption spectroscopy. Compare with 1,4-bis(trifluoromethyl)benzene-based emitters to optimize donor-acceptor spatial alignment.

Q. What are the stability challenges during long-term storage, and how can decomposition pathways be mitigated?

- Methodology : Store under argon at −20°C to prevent hydrolysis of the trifluoromethylthio group. Monitor degradation via LC-MS; common byproducts may include sulfonic acids or defluorinated species. Add stabilizers like BHT (butylated hydroxytoluene) if radical-mediated pathways are suspected.

Key Considerations

- Safety : Use fluorinated gloves and fume hoods due to potential toxicity of trifluoromethylthio derivatives .

- Computational Tools : Gaussian or ORCA for modeling substituent effects; Mercury for crystallography.

- Contradictions : Resolve conflicting data by isolating intermediates (e.g., boronic acid precursors ) and validating each synthetic step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.